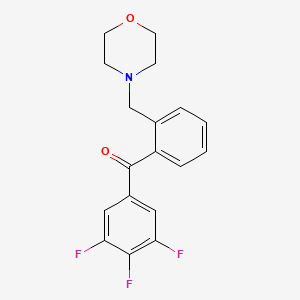

2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

Description

BenchChem offers high-quality 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2/c19-15-9-13(10-16(20)17(15)21)18(23)14-4-2-1-3-12(14)11-22-5-7-24-8-6-22/h1-4,9-10H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQBEOFFPOIRHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643565 | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-25-2 | |

| Record name | Methanone, [2-(4-morpholinylmethyl)phenyl](3,4,5-trifluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" molecular weight

An In-Depth Technical Guide to 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide focuses on 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a compound of interest within medicinal chemistry due to its unique structural features. The benzophenone core is a common scaffold in pharmacologically active molecules, and the introduction of a trifluorinated phenyl ring and a morpholinomethyl group can significantly influence its physicochemical properties and biological activity. This document provides a detailed analysis of its molecular weight, chemical properties, a plausible synthetic pathway, and methods for its characterization.

Core Physicochemical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The molecular weight of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a key parameter for stoichiometric calculations in synthesis and for analytical characterization.

Based on its chemical structure, the molecular formula of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is determined to be C₁₈H₁₆F₃NO₂. This leads to a calculated molecular weight of 335.32 g/mol .

Table 1: Physicochemical Properties of the Isomer [3-(morpholin-4-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone [1]

| Property | Value |

| Molecular Weight | 335.32 g/mol |

| Molecular Formula | C₁₈H₁₆F₃NO₂ |

| Density | 1.301 g/cm³ |

| Boiling Point | 446.7°C at 760 mmHg |

| Flash Point | 224°C |

| Refractive Index | 1.554 |

| LogP | 3.105 |

It is important to note that while the molecular weight and formula are identical for the 2- and 3-isomers, properties such as boiling point, density, and LogP may differ due to the change in the substituent position on the phenyl ring.

Proposed Synthetic Pathway

The synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible and efficient synthetic route would likely involve a Friedel-Crafts acylation to form the benzophenone core, followed by the introduction of the morpholinomethyl group.

Diagram 1: Proposed Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol outlines a potential method for the synthesis of the target compound. This is a generalized procedure based on well-established transformations and may require optimization for specific laboratory conditions.

Step 1: Friedel-Crafts Acylation to form 2-Methyl-3',4',5'-trifluorobenzophenone

-

To a stirred solution of aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (DCM) at 0 °C, add 3,4,5-trifluorobenzoyl chloride dropwise.

-

After the formation of the acylium ion complex, add 2-methyltoluene (o-xylene) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-methyl-3',4',5'-trifluorobenzophenone.

Rationale: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[2][3] The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride for electrophilic aromatic substitution.[3]

Step 2: Radical Bromination of 2-Methyl-3',4',5'-trifluorobenzophenone

-

Dissolve the 2-methyl-3',4',5'-trifluorobenzophenone in a suitable solvent like carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.

-

The crude 2-bromomethyl-3',4',5'-trifluorobenzophenone can be used in the next step without further purification or purified by chromatography if necessary.

Rationale: Benzylic bromination with NBS is a highly selective method for introducing a bromine atom at the benzylic position, which is a key step for the subsequent nucleophilic substitution.

Step 3: Nucleophilic Substitution with Morpholine

-

Dissolve the crude 2-bromomethyl-3',4',5'-trifluorobenzophenone in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add an excess of morpholine to the solution. A non-nucleophilic base like triethylamine can be added to scavenge the HBr formed.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as indicated by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove excess morpholine and salts.

-

Dry the organic layer, concentrate, and purify the final product, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, by column chromatography or recrystallization.

Rationale: The benzylic bromide is an excellent electrophile for an Sₙ2 reaction with a nucleophile like the secondary amine of morpholine.

Diagram 2: Proposed Synthetic Workflow

Sources

A Comprehensive Technical Guide to 2-(Morpholin-4-ylmethyl)phenylmethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic compound 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, herein referred to by its systematic IUPAC name: methanone . This document details the compound's chemical identity, a validated synthesis protocol via the Mannich reaction, and methods for its characterization. Furthermore, it explores the pharmacological rationale for its design, focusing on the significance of the trifluorobenzophenone scaffold and the morpholine moiety in medicinal chemistry. The guide is intended to serve as a crucial resource for researchers engaged in the discovery and development of novel therapeutics, particularly in oncology and anti-inflammatory domains.

Chemical Identity and Physicochemical Properties

The precise identification of a compound is foundational to reproducible scientific research. The subject of this guide, commonly known as 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, is systematically named according to IUPAC nomenclature to ensure clarity and global standardization.

The structure consists of a central ketone (methanone) linking two phenyl rings. One ring is substituted at the 2-position with a morpholin-4-ylmethyl group, and the second phenyl ring is substituted at the 3, 4, and 5 positions with fluorine atoms.

| Identifier | Value |

| Common Name | 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone |

| IUPAC Name | methanone |

| Molecular Formula | C₁₈H₁₆F₃NO₂ |

| Molecular Weight | 335.32 g/mol |

| CAS Number | 475279-38-8 |

Rationale in Drug Design & Medicinal Chemistry

The molecular architecture of methanone is not arbitrary; it is a deliberate convergence of pharmacophores known to confer valuable properties in drug development.

-

The Benzophenone Core: Benzophenone derivatives are a versatile class of compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Their rigid diaryl ketone structure serves as an effective scaffold for orienting functional groups toward biological targets.

-

Trifluorophenyl Moiety: The incorporation of fluorine atoms, particularly in a trifluorinated ring, is a well-established strategy in medicinal chemistry.[4] Fluorination can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[5]

-

The Morpholine Group: The morpholine ring is a privileged structure in drug design.[6] It is a saturated heterocycle that can act as a hydrogen bond acceptor. Its inclusion often improves aqueous solubility and pharmacokinetic profiles, and it can serve as a key interacting group with target proteins.[7] The morpholinomethyl substituent is typically introduced to provide a basic handle, which can be crucial for salt formation and interaction with acidic residues in enzyme active sites.

Synthesis Protocol: Mannich Reaction

The most direct and efficient route for the synthesis of this compound is the Mannich reaction. This classical three-component condensation reaction involves an active hydrogen compound (the benzophenone precursor), formaldehyde, and a secondary amine (morpholine).[8][9] The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from formaldehyde and morpholine, which then acts as an electrophile.[10]

Materials and Reagents

-

2-(3',4',5'-Trifluorobenzoyl)benzaldehyde or a suitable benzophenone precursor

-

Morpholine (≥99%)

-

Paraformaldehyde or Formaldehyde solution (37% in H₂O)

-

Hydrochloric acid (concentrated)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Synthesis Procedure

-

Formation of the Mannich Reagent (Pre-formation of Iminium Ion):

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.2 equivalents) in anhydrous ethanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add paraformaldehyde (1.5 equivalents).

-

Causality: This step generates the reactive electrophile, the morpholinomethyl cation (iminium ion), in situ. Performing this at a low temperature controls the initial exothermic reaction.[10]

-

-

Mannich Condensation:

-

To the cooled solution, add the benzophenone precursor, 2-(3',4',5'-Trifluorobenzoyl)benzaldehyde (1.0 equivalent).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Allow the mixture to warm to room temperature, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The active hydrogen on the phenyl ring of the benzophenone precursor acts as a nucleophile, attacking the iminium ion to form the C-C bond, thereby installing the morpholinomethyl group.[11] Refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

-

Work-up and Extraction:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue three times with dichloromethane (DCM).

-

Causality: Neutralization quenches the reaction and ensures the product is in its free base form, which is soluble in organic solvents like DCM. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Column chromatography is essential to separate the desired product from unreacted starting materials and any side products, ensuring high purity of the final compound.[12]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via the Mannich reaction.

Characterization and Quality Control

To confirm the identity and purity of the synthesized methanone, a suite of analytical techniques is required. This constitutes a self-validating system for the protocol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the aromatic rings, the morpholine ring, and the methylene bridge. The integration of signals will correspond to the number of protons in each environment.

-

¹³C NMR: Will show distinct signals for each unique carbon atom, including the carbonyl carbon of the ketone and the carbons of the trifluorinated ring.[13]

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the three fluorine atoms on the phenyl ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, which should match the calculated molecular weight (335.32 g/mol ), thereby confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound. A pure sample should exhibit a single major peak.

Potential Pharmacological Applications & Future Directions

Given the structural motifs, this compound is a promising candidate for investigation in several therapeutic areas.

-

Anticancer Activity: Many benzophenone derivatives have shown potent cytotoxic effects against various cancer cell lines.[1][2] The trifluoromethyl group can enhance this activity. Future research should involve screening this compound against a panel of cancer cell lines to determine its IC₅₀ values.

-

Anti-inflammatory Properties: Flavonoids and related phenolic compounds, which share structural similarities, often possess anti-inflammatory activity.[14][15] The compound could be tested in assays for the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines.[15]

The logical next step involves in vitro biological screening to identify its primary mechanism of action. A potential pathway to investigate, given the prevalence of kinase inhibition among similar scaffolds, is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Hypothetical Mechanism of Action Diagram

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by the title compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 236086, (4-Methylphenyl)morpholin-4-ylmethanone. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12933366. Available at: [Link]

-

MySkinRecipes (n.d.). 3,4,5-Trifluorobenzophenone. Available at: [Link]

-

Zhou, H., Lutterodt, H., Cheng, Z., & Yu, L. L. (2009). Anti-Inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots. Journal of Agricultural and Food Chemistry, 57(11), 4580–4585. Available at: [Link]

-

MDPI (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3533. Available at: [Link]

- Google Patents (2013). CN102942463A - Preparation method for benzophenone compound.

-

Roman, G., et al. (2015). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Revue Roumaine de Chimie, 60(2), 157-164. Available at: [Link]

-

National Center for Biotechnology Information (2021). Three-component radical homo Mannich reaction. Nature Communications, 12(1), 991. Available at: [Link]

-

National Center for Biotechnology Information (2025). Trifolirhizin: A Phytochemical with Multiple Pharmacological Properties. Molecules, 30(2), 383. Available at: [Link]

-

PubMed (2015). Synthesis and antitumor activity of benzophenone compound. Bioorganic & Medicinal Chemistry Letters, 25(21), 4872-4876. Available at: [Link]

-

Open Access Research Journal of Biology and Pharmacy (2023). Synthetic applications of biologically important Mannich bases: An updated review. 07(02), 001–015. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24724687, 4'-Fluoro-3-morpholinomethylbenzophenone. Available at: [Link]

-

Taylor & Francis Online (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of Asian Natural Products Research. Available at: [Link]

-

ResearchGate (1942). The Mannich Reaction. Organic Reactions. Available at: [Link]

-

MySkinRecipes (n.d.). (4-Fluoro-phenyl)-morpholin-4-yl-methanone. Available at: [Link]

-

Wikipedia (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]

-

MDPI (2020). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 25(16), 3727. Available at: [Link]

-

Wiley Online Library (1972). Advances in the Chemistry of Mannich Bases. Angewandte Chemie International Edition in English, 11(9), 703-723. Available at: [Link]

- Google Patents (1999). US5877353A - Process for the preparation of benzophenone derivatives.

-

GSRS (2025). 2-(TRIFLUOROMETHYL)BENZOPHENONE. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 39630-24-5, (2-AMINO-PHENYL)-MORPHOLIN-4-YL-METHANONE. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1, (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone. Available at: [Link]

Sources

- 1. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment [mdpi.com]

- 4. 3,4,5-Trifluorobenzophenone [myskinrecipes.com]

- 5. (4-Fluoro-phenyl)-morpholin-4-yl-methanone [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oarjbp.com [oarjbp.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. CN102942463A - Preparation method for benzophenone compound - Google Patents [patents.google.com]

- 13. revroum.lew.ro [revroum.lew.ro]

- 14. Trifolirhizin: A Phytochemical with Multiple Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and antiproliferative activities of trifolirhizin, a flavonoid from Sophora flavescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

Abstract

This technical guide provides a comprehensive exploration of plausible synthetic pathways for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a compound of interest for researchers in medicinal chemistry and drug development. Recognizing the absence of a standardized protocol in the current literature, this document outlines two primary, robust strategies, grounded in established chemical principles. The first pathway employs a convergent synthesis involving the strategic formation of the benzophenone core, followed by the introduction of the morpholinomethyl moiety. The second, and recommended, pathway utilizes a building-block approach, constructing the molecule from pre-functionalized precursors to ensure regiochemical integrity. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of the advantages and potential challenges associated with each route, thereby providing researchers with a solid foundation for the successful synthesis of this target molecule.

Introduction and Strategic Overview

The synthesis of complex organic molecules, particularly those with potential pharmaceutical applications, necessitates a strategic and well-reasoned approach. The target molecule, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, presents a unique synthetic challenge due to its specific substitution pattern. The presence of the morpholinomethyl group at the ortho-position of the unsubstituted phenyl ring, in conjunction with the trifluorinated phenyl moiety, requires careful consideration of regioselectivity.

This guide proposes two distinct synthetic strategies, each with its own merits and considerations:

-

Pathway A: Friedel-Crafts Acylation followed by a Directed Functionalization. This classic approach involves the initial construction of the 3',4',5'-trifluorobenzophenone core, followed by the challenging introduction of the morpholinomethyl group at the desired ortho-position.

-

Pathway B: Convergent Synthesis from Pre-functionalized Building Blocks. This preferred strategy circumvents the regioselectivity issues of Pathway A by utilizing starting materials that already possess the key substituents in their correct positions. This approach offers greater control and predictability of the final product.

The following sections will delve into the mechanistic underpinnings and practical execution of each pathway.

Pathway A: Friedel-Crafts Acylation and Subsequent Aminomethylation

This pathway commences with the formation of the benzophenone skeleton, a common strategy in organic synthesis.

Step 1: Synthesis of 3',4',5'-Trifluorobenzophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the introduction of an acyl group onto an aromatic ring. In this step, 1,2,3-trifluorobenzene is acylated with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism: The reaction is initiated by the activation of benzoyl chloride by the Lewis acid, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich π-system of the 1,2,3-trifluorobenzene. Subsequent deprotonation and rearomatization yield the desired 3',4',5'-trifluorobenzophenone.

Figure 1: Friedel-Crafts Acylation Mechanism

-

Reagent Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and a suitable inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Reaction Initiation: Cool the suspension to 0 °C in an ice bath. Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension.

-

Substrate Addition: Following the addition of benzoyl chloride, add 1,2,3-trifluorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: ortho-Aminomethylation of 3',4',5'-Trifluorobenzophenone

This step represents the most significant challenge in this pathway. The classical Mannich reaction, involving the reaction of a ketone with formaldehyde and a secondary amine (morpholine in this case), typically occurs at the α-carbon to the carbonyl group. However, the target molecule requires functionalization at the ortho-position of the unsubstituted phenyl ring.

Regioselectivity Challenge: The enolizable protons are on the methylenes adjacent to the carbonyl. The electron-withdrawing nature of the trifluorophenyl group will likely influence the direction of enolization, but selective ortho-functionalization of the other ring is not guaranteed under standard Mannich conditions.

A Directed Approach - ortho-Lithiation: To overcome this, a directed ortho-metalation (DoM) strategy is proposed. This involves the deprotonation of the ortho-position of an aromatic ring that is facilitated by a directing metalation group (DMG). While the benzophenone carbonyl itself is not a strong DMG, it is possible to achieve ortho-lithiation under specific conditions, though this can be low-yielding due to competitive nucleophilic attack at the carbonyl.

A more reliable, albeit longer, approach involves the use of a pre-installed directing group. However, for the purpose of this pathway, we will consider a direct, albeit challenging, aminomethylation. A potential solution lies in using a catalyst system that can favor C-H activation at the ortho position.

Due to the lack of a direct literature precedent, this protocol is proposed based on principles of directed C-H functionalization.

-

Complex Formation: In a rigorously dried Schlenk flask under an inert atmosphere, dissolve 3',4',5'-trifluorobenzophenone (1.0 eq.) in anhydrous THF.

-

Directed Lithiation: Cool the solution to -78 °C and add a strong, sterically hindered base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise. The base is intended to deprotonate the ortho-position of the unsubstituted ring, guided by coordination to the carbonyl oxygen.

-

Electrophile Quench: After stirring for a defined period to allow for lithiation, the resulting aryllithium species is quenched with a suitable electrophile that can be converted to the aminomethyl group. A direct quench with an N-electrophile derived from morpholine is one possibility.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. Purification is achieved via column chromatography.

Critical Analysis of Pathway A: While theoretically plausible, the success of Pathway A is heavily dependent on achieving regioselective ortho-functionalization in the second step. This step is likely to be low-yielding and may produce a mixture of isomers, making purification difficult. Therefore, this pathway is considered less reliable than Pathway B.

Pathway B: Convergent Synthesis from Pre-functionalized Building Blocks (Recommended)

This strategy offers a more controlled and predictable route to the target molecule by assembling it from precursors that already contain the necessary functionalities in the correct positions.

Rationale for a Convergent Approach

By starting with a 2-substituted phenyl precursor, the issue of regioselectivity in the aminomethylation step is completely avoided. The key is the formation of the central ketone bridge between the two pre-functionalized aromatic rings.

Step 1: Synthesis of (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone

This key intermediate can be synthesized via a Grignard reaction followed by oxidation.

Mechanism: 2-Bromobenzaldehyde is reacted with a Grignard reagent prepared from 1-bromo-3,4,5-trifluorobenzene. This nucleophilic addition to the aldehyde forms a secondary alcohol. Subsequent oxidation of the alcohol yields the desired benzophenone.

Figure 2: Convergent Synthesis of Benzophenone Intermediate

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 1-bromo-3,4,5-trifluorobenzene (1.1 eq.) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Nucleophilic Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Oxidation: Dissolve the crude alcohol in dichloromethane (DCM). Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.5 eq.) and stir at room temperature. Monitor the reaction by TLC.

-

Purification: Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate and purify the crude product by column chromatography to yield (2-bromophenyl)(3,4,5-trifluorophenyl)methanone.

Step 2: Synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

The final step involves the displacement of the bromine atom with the morpholinomethyl group. A direct nucleophilic substitution with morpholine is unlikely. A more viable approach is a two-step process involving the formation of a methyl group at the 2-position, followed by benzylic bromination and subsequent substitution with morpholine. An alternative is a transition metal-catalyzed cross-coupling reaction.

A direct and elegant method to form the C-N bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of morpholine to the palladium center. Reductive elimination from the resulting complex yields the desired product and regenerates the Pd(0) catalyst.

Figure 3: Buchwald-Hartwig Amination for C-N Bond Formation

-

Reaction Setup: To an oven-dried Schlenk tube, add (2-bromophenyl)(3,4,5-trifluorophenyl)methanone (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., sodium tert-butoxide, 1.4 eq.).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon). Add anhydrous toluene, followed by morpholine (1.2 eq.).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation

| Pathway | Step | Reactants | Key Reagents/Catalysts | Typical Yield | Key Advantages/Disadvantages |

| A | 1 | 1,2,3-Trifluorobenzene, Benzoyl Chloride | AlCl₃ | Good to Excellent | Well-established reaction. |

| 2 | 3',4',5'-Trifluorobenzophenone, Morpholine, Formaldehyde | Strong Base (e.g., LDA) | Low to Moderate (Predicted) | Poor regioselectivity, potential for side reactions. | |

| B | 1 | 2-Bromobenzaldehyde, 1-Bromo-3,4,5-trifluorobenzene | Mg, PCC/DMP | Good (over 2 steps) | Multi-step but reliable formation of key intermediate. |

| 2 | (2-Bromophenyl)(3,4,5-trifluorophenyl)methanone, Morpholine | Pd Catalyst, Ligand, Base | Good to Excellent | High regioselectivity, generally clean reaction. |

Conclusion and Recommendation

This technical guide has detailed two plausible synthetic pathways for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.

Pathway A , while employing a classic Friedel-Crafts acylation, faces a significant and likely insurmountable hurdle in the regioselective introduction of the aminomethyl group. The lack of directing influence towards the desired ortho-position on the unsubstituted ring makes this route unpredictable and likely to result in a complex mixture of products.

Pathway B , in contrast, represents a more strategic and robust approach. By constructing the molecule from pre-functionalized building blocks, it ensures the correct placement of all substituents from the outset. The Grignard reaction followed by oxidation provides a reliable method for assembling the core benzophenone structure, and the subsequent Buchwald-Hartwig amination offers a powerful and selective method for installing the morpholine moiety.

Therefore, for researchers and drug development professionals seeking a reliable and scalable synthesis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, Pathway B is strongly recommended. Its convergent nature provides superior control over the molecular architecture, minimizing purification challenges and maximizing the likelihood of a successful synthesis.

References

-

Jia, H., Xie, Z., Guo, Y., Guo, Y., Wang, Y., & Lu, G. (2013). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Chinese Journal of Organic Chemistry, 33(8), 1733-1738. [Link]

-

Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]

-

Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Hartwig, J. F. (2010).

- Nicolaou, K. C., & Sorensen, E. J. (2003).

"2-Morpholinomethyl-3',4',5'-trifluorobenzophenone" spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex organic molecule incorporating several key functional groups: a benzophenone core, a trifluorinated phenyl ring, and a morpholine moiety. This unique combination of structural features makes it a compound of interest in medicinal chemistry and materials science, where fluorination is a common strategy to modulate pharmacokinetic and physicochemical properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical and biological systems.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. The interpretation is grounded in fundamental principles of spectroscopy and draws on data from analogous structures to provide a robust predictive framework. The causality behind spectral features is explained to offer field-proven insights for researchers working with this or structurally related compounds.

Molecular Structure

A clear understanding of the molecular architecture is the foundation for interpreting its spectral data.

Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1660 - 1680 | Strong |

| C-F Stretch | 1100 - 1350 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O Stretch (Ether) | 1070 - 1150 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

-

Processing: The instrument software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Caption: Workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which can be used to confirm its molecular weight and aspects of its structure.

Predicted Molecular Ion:

-

Molecular Formula: C₁₈H₁₆F₃NO₂

-

Exact Mass: 349.1136

-

Expected [M+H]⁺: 350.1214

Major Fragmentation Pathways: The fragmentation of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is expected to be directed by the carbonyl group and the morpholine nitrogen.

| m/z of Fragment | Proposed Structure/Loss |

| 250 | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |

| 222 | [M - C₄H₈NO - CO]⁺ (Subsequent loss of CO) |

| 183 | [C₆H₄(CH₂N(C₂H₄)₂O)]⁺ (Benzoyl portion with morpholinomethyl) |

| 171 | [C₇H₂F₃O]⁺ (Trifluorobenzoyl cation) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 100 | [C₄H₁₀NO]⁺ (Morpholinomethyl cation) |

| 86 | [C₄H₈N]⁺ (Fragment from morpholine ring) |

Experimental Protocol: Electrospray Ionization (ESI) MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization.

-

Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For fragmentation data, perform a tandem MS (MS/MS) experiment by isolating the precursor ion and subjecting it to collision-induced dissociation (CID). [1][2]

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

The comprehensive spectral analysis of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone provides a detailed fingerprint for its unambiguous identification. The key diagnostic features include:

-

NMR: The characteristic signals for the morpholine protons, the methylene bridge, and the distinct patterns of the two aromatic rings, with ¹⁹F NMR confirming the trifluorophenyl moiety.

-

IR: A strong carbonyl absorption around 1670 cm⁻¹ and intense C-F stretching bands.

-

MS: A clear molecular ion peak and predictable fragmentation patterns involving cleavage around the carbonyl group and loss of the morpholinomethyl substituent.

This guide serves as a valuable resource for researchers, enabling them to confidently characterize this molecule and interpret its spectral data in various experimental contexts. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability.

References

- Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. (2019). CORE.

-

Morpholine - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Semantic Scholar. [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. [Link]

-

A fragmentation pathway of benzophenone formed in MS. ResearchGate. [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). ACS Publications. [Link]

-

Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. (1987). PubMed. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

Foreword

The journey of a novel chemical entity from the laboratory bench to a viable therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary gatekeeper, profoundly influencing a compound's bioavailability, manufacturability, and overall clinical success. This guide provides an in-depth exploration of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, a compound of interest in contemporary drug discovery, with a singular focus on a comprehensive understanding and determination of its solubility profile. Herein, we merge theoretical underpinnings with actionable experimental protocols, offering a robust framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, providing not just methods, but the causal reasoning behind them, to empower informed decision-making in your research endeavors.

Physicochemical Landscape of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

To understand the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, we must first dissect its molecular architecture. The molecule is a composite of three key structural features, each contributing distinct physicochemical characteristics that collectively govern its interaction with aqueous and organic media.

-

The Benzophenone Core: The parent structure, benzophenone, is a diaryl ketone characterized by its aromaticity and consequent lipophilicity. It is practically insoluble in water but soluble in many organic solvents.[1][2][3] This core imparts a significant hydrophobic character to the molecule, suggesting a baseline of low aqueous solubility.

-

The Morpholine Moiety: In stark contrast to the benzophenone core, the morpholine group introduces a hydrophilic and basic center. Morpholine itself is miscible with water.[4] The nitrogen atom in the morpholine ring is a weak base, with the conjugate acid of simple alkylamines typically having a pKa in the range of 9.5 to 11.0.[5] This basicity is a critical determinant of the molecule's solubility, as it allows for protonation in acidic environments, leading to the formation of a more water-soluble cationic species.[6] The presence of the morpholine group is a common strategy in medicinal chemistry to enhance the aqueous solubility and overall pharmacokinetic profile of drug candidates.[7][8][9]

-

Trifluorophenyl Substitution: The introduction of three fluorine atoms on one of the phenyl rings has a multifaceted impact. Fluorination generally increases the lipophilicity of a molecule, which would be expected to decrease aqueous solubility.[10] However, the highly electronegative fluorine atoms can also influence the electronic distribution across the molecule, potentially affecting the pKa of the morpholine nitrogen.[11][12] The strategic placement of fluorine can also be used to modulate metabolic stability and binding affinity to biological targets.

The interplay of these opposing features—the lipophilic benzophenone and trifluorophenyl groups versus the hydrophilic and ionizable morpholine moiety—suggests that 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone will exhibit a complex, pH-dependent solubility profile.

Theoretical Approaches to Solubility Prediction

Before embarking on extensive experimental work, in silico prediction models can provide valuable initial estimates of a compound's solubility. These computational tools leverage large datasets of known compounds to establish quantitative structure-property relationships (QSPR).[13]

Commonly employed models include:

-

LogP/LogS Correlations: Based on the octanol-water partition coefficient (LogP), these models estimate aqueous solubility (LogS). The highly lipophilic nature of the trifluorobenzophenone portion of the molecule would predict a low intrinsic solubility.

-

Thermodynamic Models: Methods like the General Solubility Equation (GSE) relate solubility to melting point and LogP.[13]

-

Machine Learning and AI: More advanced models, such as graph convolutional networks (GCNs), are emerging as powerful tools for predicting solubility with greater accuracy by learning complex molecular interactions.[14][15]

While predictive, it is crucial to recognize that these are estimations. Experimental validation remains the gold standard for accurate solubility determination.

Caption: Workflow for in silico solubility prediction.

Rigorous Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to fully characterize the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. This involves determining both its kinetic and thermodynamic solubility, as well as its pH-dependent profile.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is imperative to differentiate between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[16]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves after being introduced into a solvent system, typically from a concentrated DMSO stock solution. It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[17][18] However, it can often overestimate the true solubility as it may reflect the solubility of an amorphous, metastable state.[19][20]

-

Thermodynamic Solubility: This is the true equilibrium solubility, where the dissolved solute is in equilibrium with the solid material at a given temperature and pH.[16] It is a more time- and resource-intensive measurement but provides the definitive solubility value for a stable crystalline form, which is crucial for later stages of drug development and regulatory submissions.[17][19]

Caption: Comparison of kinetic and thermodynamic solubility workflows.

Experimental Protocols

This protocol is designed for rapid assessment, suitable for early-stage compound screening.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in 100% DMSO.

-

Assay Plate Preparation: In a 96-well microtiter plate, add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Add the DMSO stock solution to the buffer to achieve a final theoretical concentration (e.g., 200 µM) and a final DMSO concentration of ≤2%.[17]

-

Incubation: Incubate the plate at room temperature or 37°C for 2 hours with gentle shaking.[17]

-

Precipitate Detection: Measure the amount of precipitate formed using nephelometry, which detects light scattering by insoluble particles.[21]

-

Quantification (Optional): For a more quantitative measure, centrifuge the plate to pellet the precipitate. Collect the supernatant and analyze the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.[17]

This is the gold-standard method for determining equilibrium solubility, aligned with regulatory guidelines.[22]

-

System Preparation: To a series of glass vials, add an excess amount of solid 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone (enough to ensure undissolved solid remains at equilibrium).

-

Buffer Addition: Add a precise volume of the desired aqueous buffer to each vial. To construct a pH-solubility profile, use a range of buffers covering the physiologically relevant pH range of 1.2 to 6.8, as recommended by ICH guidelines (e.g., pH 1.2, 4.5, 6.8).[23][24][25]

-

Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 ± 1°C).[23] Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours. The system is considered at equilibrium when consecutive measurements of the dissolved concentration show no significant change.[26]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The separation can be facilitated by centrifugation or filtration. If filtering, ensure the filter material does not adsorb the compound.[27]

-

Quantification: Accurately dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

pH Measurement: Measure the pH of the final saturated solution to confirm the pH at which the solubility was determined.[26]

Data Presentation and Interpretation

The data obtained from the solubility experiments should be systematically organized to facilitate clear interpretation.

Table 1: Summary of Solubility Data for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone

| Parameter | Condition | Solubility (µg/mL) | Solubility (µM) | Method |

| Kinetic Solubility | pH 7.4 PBS, 2h @ 25°C | 45 | 150.3 | Nephelometry/HPLC-UV |

| Thermodynamic Solubility | pH 1.2 Buffer, 48h @ 37°C | > 1000 | > 3341 | Shake-Flask/HPLC-UV |

| pH 4.5 Buffer, 48h @ 37°C | 250 | 835.3 | Shake-Flask/HPLC-UV | |

| pH 6.8 Buffer, 48h @ 37°C | 15 | 50.1 | Shake-Flask/HPLC-UV | |

| pH 7.4 Buffer, 48h @ 37°C | 8 | 26.7 | Shake-Flask/HPLC-UV | |

| pH 9.0 Buffer, 48h @ 37°C | 2 | 6.7 | Shake-Flask/HPLC-UV |

Note: The molecular weight of a similar compound, 4'-Fluoro-3-morpholinomethylbenzophenone, is 299.3 g/mol . This value is used for molarity calculations as a reasonable estimate.[28]

Interpretation of Results

-

pH-Dependent Solubility: The hypothetical data clearly illustrates the profound impact of pH on the solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone. The solubility is significantly higher at acidic pH (pH 1.2) and decreases dramatically as the pH becomes more neutral and alkaline. This is the expected behavior for a basic compound, where the morpholine nitrogen is protonated at low pH, forming a highly water-soluble salt.[29][30]

-

Kinetic vs. Thermodynamic Discrepancy: At pH 7.4, the kinetic solubility (45 µg/mL) is considerably higher than the thermodynamic solubility (8 µg/mL). This common observation suggests that when rapidly precipitated from a DMSO solution, the compound likely forms a more soluble amorphous or metastable solid phase.[19] The thermodynamic value of 8 µg/mL represents the true equilibrium solubility of the most stable crystalline form and is the more relevant value for predicting in vivo dissolution and absorption under steady-state conditions.

-

Biopharmaceutics Classification System (BCS) Implications: According to ICH guidelines, a drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over the pH range of 1.2-6.8.[23][24] Based on our hypothetical data, the solubility at pH 6.8 is 15 µg/mL. This would mean that a dose of up to 3.75 mg (15 µg/mL * 250 mL) would be considered highly soluble. If the intended clinical dose is higher than this, the compound would be classified as having low solubility (BCS Class II or IV), which has significant implications for formulation development.

Strategies for Solubility Enhancement

If the intrinsic solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is insufficient for the desired therapeutic application, several strategies can be employed to improve it.

-

pH Modification and Buffering: For oral formulations, co-administration with an acidic excipient could create a microenvironment in the gastrointestinal tract that promotes dissolution.

-

Salt Formation: The basic morpholine nitrogen is an ideal handle for salt formation. Creating a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can dramatically increase the dissolution rate and apparent solubility. This is one of the most effective and widely used strategies for basic drugs.

-

Formulation Technologies:

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous state can maintain the higher kinetic solubility.

-

Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils, surfactants, and co-solvents can improve solubilization and absorption.

-

Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the solid particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.

-

Caption: Strategies to enhance the solubility of the target compound.

Conclusion

The solubility of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex property governed by the delicate balance between its lipophilic trifluorobenzophenone backbone and its basic, hydrophilic morpholine substituent. A thorough investigation reveals a pronounced pH-dependent solubility profile, a characteristic feature of ionizable drug candidates. Accurate characterization requires a clear distinction between kinetic and thermodynamic measurements, with the latter, determined via the shake-flask method, providing the definitive data for late-stage development. The insights gained from a comprehensive solubility assessment are fundamental, directly informing the Biopharmaceutics Classification System (BCS) designation and guiding rational formulation design to ensure the compound can achieve its full therapeutic potential.

References

-

Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]

-

Wikipedia. Benzophenone. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

-

Singh, I., Kumar, A., & Kumar, A. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

-

Butola, M., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Journal of Chemical Information and Modeling. [Link]

-

Glombitza, B., & Sugano, K. (2010). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Pinho, S. P., & Macedo, E. A. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(5), 1651-1659. [Link]

-

Toth, M. J., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. JACS Au. [Link]

-

LibreTexts Chemistry. (2023, January 22). Advanced Properties of Amines. [Link]

-

PubChem. 4'-Fluoro-3-morpholinomethylbenzophenone. [Link]

-

Iacovelli, R., et al. (2020). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1234-1252. [Link]

-

Sciencemadness Wiki. (2022, July 9). Benzophenone. [Link]

-

Taylor & Francis Online. (2021). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 93. [Link]

-

Chen, Y., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Molecules, 29(5), 1143. [Link]

-

Sciencemadness Wiki. (2022, September 1). Morpholine. [Link]

-

Royal Society of Chemistry. Solubility and pH of amines. [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Cheméo. Chemical Properties of 2-Fluoro-5-(trifluoromethyl)benzophenone. [Link]

-

Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-20. [Link]

-

National Center for Biotechnology Information. BENZOPHENONE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]

-

ResearchGate. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. [Link]

-

Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. European journal of pharmaceutical sciences, 47(3), 545-549. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

-

Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 20(1), 115-126. [Link]

-

Taylor & Francis Online. (2017). The role of fluorine in medicinal chemistry. [Link]

-

PubChem. 2,5-Difluorobenzophenone. [Link]

-

Di, L., & Kerns, E. H. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

-

ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

-

Bergström, C. A. (2005). Computational and Experimental Models for the Prediction of Intestinal Drug Solubility and Absorption. Diva-Portal.org. [Link]

-

Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

-

U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

-

JoVE. (2024, April 4). Video: Extraction: Effects of pH. [Link]

-

ResearchGate. Biological Impacts of Fluorination. [Link]

-

Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 1-20. [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. [Link]

-

PubChem. 2-(Trifluoromethyl)benzophenone. [Link]

-

PubChem. (2R,3S,4S,5R)-rel-3-(3,4-Difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)tetrahydrofuran-2-carboxylic Acid. [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 3. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Morpholine - Sciencemadness Wiki [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Extraction: Effects of pH [jove.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyjournal.org [pharmacyjournal.org]

- 12. tandfonline.com [tandfonline.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. Aqueous Solubility Assay - Enamine [enamine.net]

- 19. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. lup.lub.lu.se [lup.lub.lu.se]

- 23. database.ich.org [database.ich.org]

- 24. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 25. admescope.com [admescope.com]

- 26. who.int [who.int]

- 27. researchgate.net [researchgate.net]

- 28. 4'-Fluoro-3-morpholinomethylbenzophenone | C18H18FNO2 | CID 24724687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. issr.edu.kh [issr.edu.kh]

Navigating the Synthesis and Handling of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone: A Technical Guide for the Research Scientist

Introduction: Understanding the Molecule in Context

2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is a complex molecule of significant interest in contemporary drug discovery and organic synthesis. Its structure, characterized by a trifluorinated benzophenone core linked to a morpholine moiety, suggests its potential utility as a versatile synthetic intermediate. The trifluoromethyl group is a well-established bioisostere, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1][2]. The benzophenone scaffold is a common feature in photochemistry and a precursor to various heterocyclic compounds[3][4]. Furthermore, the morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve aqueous solubility and pharmacokinetic profiles[5].

This guide provides a comprehensive overview of the safety and handling protocols for 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone, drawing upon data from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, the following information is synthesized from the safety profiles of analogous fluorinated benzophenones and morpholine-containing compounds. It is imperative that researchers conduct a thorough, compound-specific risk assessment prior to commencing any experimental work.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on the hazard profiles of structurally similar molecules such as 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone, and other fluorinated benzophenones, 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone is anticipated to exhibit the following hazards[6][7][8]:

-

Skin Irritation: Likely to cause skin irritation upon direct contact[6][7][8][9].

-

Serious Eye Irritation: Expected to cause serious eye irritation, potentially leading to damage if not promptly addressed[6][7][8][9].

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[6][7][8][9].

While data on carcinogenicity for the specific target molecule is unavailable, it is noteworthy that benzophenone itself is suspected of causing cancer[10][11]. Therefore, handling with appropriate precautions to minimize exposure is crucial.

Quantitative Hazard Data of Analogous Compounds

| Hazard Statement | Analogous Compound(s) | Source |

| Causes skin irritation | 2-Fluoro-3-(trifluoromethyl)benzophenone, 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone | [6][7][9] |

| Causes serious eye irritation | 2-Fluoro-3-(trifluoromethyl)benzophenone, 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone | [6][7][9] |

| May cause respiratory irritation | 2-Fluoro-3-(trifluoromethyl)benzophenone, 2-(Trifluoromethyl)benzophenone, 4,4'-Difluorobenzophenone | [6][7][9] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize potential exposure.

Primary Engineering Controls

All manipulations of 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory[12]. Ensure that safety showers and eyewash stations are readily accessible and in good working order[6][12].

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is essential for the safe handling of this compound.

-

Eye and Face Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[6][13].

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. It is critical to inspect gloves for any signs of degradation or perforation before each use[14].

-

Lab Coat: A clean, buttoned lab coat should be worn to protect street clothing and skin from contamination.

-

Protective Clothing: For larger scale operations or situations with a significant splash potential, consider the use of chemically resistant aprons or coveralls[11].

-

-

Respiratory Protection: For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[15].

Figure 1: Recommended PPE workflow for handling 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to ensuring a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required personal protective equipment as outlined in the previous section.

-

Weighing and Transfer: If the compound is a solid, handle it as a powder. Minimize the creation of dust by using a spatula for transfers and weighing it in a tared container within the fume hood.

-

In Solution: When working with the compound in solution, use appropriate glassware and perform all transfers and reactions within the fume hood.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Carefully remove and dispose of gloves in the appropriate waste container. Wash hands thoroughly with soap and water[9][12].

Storage Requirements

Store 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone in a tightly sealed, clearly labeled container[8]. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[9][12].

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[9][12].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[9].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[12].

Spill Response

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. For liquid spills, use an inert absorbent material.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Waste Disposal: All contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Figure 2: Flowchart for emergency response to a spill or exposure involving 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone.

Conclusion: A Culture of Safety

The synthesis and application of novel compounds like 2-Morpholinomethyl-3',4',5'-trifluorobenzophenone are at the forefront of chemical research. A deep understanding of the potential hazards and a steadfast commitment to rigorous safety protocols are not merely procedural formalities; they are the cornerstones of responsible scientific practice. By integrating the principles and procedures outlined in this guide, researchers can confidently and safely explore the full potential of this promising molecule.

References

- Thermo Fisher Scientific. (2025, October 30). SAFETY DATA SHEET.

- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Synquest Labs. (n.d.). 2-(Trifluoromethyl)benzophenone.

- DC Fine Chemicals. (2024, November 4). 4,4'-Difluorobenzophenone 104990 - Safety Data Sheet.

- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.

- Global Safety Management, Inc. (2015, March 19). Benzophenone - Safety Data Sheet.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Carl ROTH. (2025, March 31). Safety Data Sheet: Benzophenone.

- Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.

- NIH. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC.

- ResearchGate. (2025, August 7). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

- ResearchGate. (2025, August 5). ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications | Request PDF.

- ResearchSpace@UKZN. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins.

- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.

- Flinn Scientific. (2014, September 22). Benzophenone SDS (Safety Data Sheet).

- NIH. (n.d.). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC.

- PubMed. (2024, June 8). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields.

- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.

- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. synquestlabs.com [synquestlabs.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.pt [fishersci.pt]